1,3-Benzenediamine, 4-butoxy-

Description

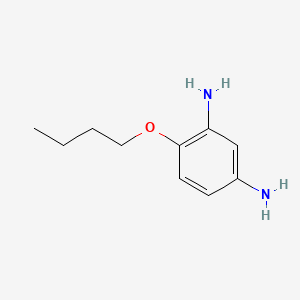

The compound "1,3-Benzenediamine, 4-butoxy-" (hypothetical IUPAC name) is a substituted aromatic amine featuring two amine groups (-NH₂) at the 1,3-positions of the benzene ring and a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 4-position.

Key inferred characteristics:

- Molecular formula: Likely C₁₀H₁₅N₂O (based on substitution pattern).

- Molecular weight: Estimated ~180–190 g/mol.

- Functional groups: Two amine groups (electron-donating) and a butoxy group (hydrophobic/lipophilic).

- Applications: Potential use in dye synthesis, polymer modification, or specialty chemical intermediates, akin to structurally related compounds like m-phenylenediamine (used in textiles and hair dyes) .

Properties

CAS No. |

30616-96-7 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

4-butoxybenzene-1,3-diamine |

InChI |

InChI=1S/C10H16N2O/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6,11-12H2,1H3 |

InChI Key |

JKJJWNDBJLYICW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "1,3-Benzenediamine, 4-butoxy-" with structurally or functionally related compounds, based on available evidence:

Key Findings from Comparative Analysis

Diamines (e.g., m-phenylenediamine) exhibit higher reactivity in polymerization compared to monoamines (e.g., 4-butoxyaniline) due to dual amine functionality .

Application Differences: m-Phenylenediamine is widely used in industrial dyes and hair coloring, while 4-methoxy-1,3-benzenediamine derivatives are explored in photoresists and electronic materials . 4-Butoxyaniline (monoamine) may serve as a precursor for liquid crystals or surfactants due to its hydrophobic tail .

Safety and Toxicity: Diamines (e.g., m-phenylenediamine) are classified as hazardous due to skin sensitization and respiratory risks, whereas monoamines like 4-butoxyaniline have less documented toxicity but require cautious handling .

Limitations and Notes

- Comparisons rely on analogs like 4-butoxyaniline (monoamine) and 4-methoxy-1,3-benzenediamine (diamine) .

- Data Gaps: Limited hazard or application data exist for butoxy-substituted diamines. Further experimental studies are needed to confirm properties and safety.

- Structural Analogues : The butoxy group’s larger size may reduce crystallinity compared to methoxy derivatives, influencing material processing and stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-benzenediamine, 4-butoxy- under controlled laboratory conditions?

- Methodological Answer : The synthesis typically involves alkylation of 1,3-benzenediamine using a butoxy-containing electrophile (e.g., 4-bromobutoxybenzene). A nucleophilic substitution reaction under basic conditions (e.g., NaH or K₂CO₃ in DMF) is commonly employed . Purification via column chromatography or recrystallization ensures product integrity. Optimization of reaction time and temperature is critical to minimize side products like dialkylated derivatives .

Q. How can researchers characterize the purity and structure of 1,3-benzenediamine, 4-butoxy-?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and verifying the butoxy group’s attachment. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity analysis via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended, referencing retention times against standards .

Q. What safety protocols are critical when handling 1,3-benzenediamine derivatives?

- Methodological Answer : Benzenediamine derivatives are potential skin sensitizers and respiratory irritants. Use fume hoods, nitrile gloves, and closed systems during synthesis. Storage under inert gas (N₂/Ar) prevents oxidation. Regulatory guidelines under Cal/OSHA and DOT HAZMAT (e.g., hazard class 6.1) must be followed, with particular attention to sulfate salts due to enhanced stability risks .

Advanced Research Questions

Q. How does the butoxy substituent influence the electronic properties of 1,3-benzenediamine in coordination chemistry?

- Methodological Answer : The electron-donating butoxy group increases electron density on the aromatic ring, affecting ligand-metal charge transfer in coordination complexes. UV-Vis spectroscopy and cyclic voltammetry can quantify shifts in absorption maxima and redox potentials compared to unsubstituted 1,3-benzenediamine. Computational studies (DFT) further elucidate frontier molecular orbitals .

Q. What role does 1,3-benzenediamine, 4-butoxy- play in polymer stabilization or antioxidant applications?

- Methodological Answer : The compound’s diamine structure enables crosslinking in epoxy resins, while the butoxy group enhances solubility in hydrophobic matrices. Accelerated aging studies (e.g., thermal gravimetric analysis, TGA) assess its efficacy as an antioxidant by measuring oxidative decomposition delays. Compare performance against analogues like 4-methoxy derivatives .

Q. How can researchers resolve contradictions in reported reactivity of 4-butoxy-1,3-benzenediamine in nucleophilic aromatic substitution?

- Methodological Answer : Conflicting reactivity may arise from solvent polarity or competing para/ortho substitution pathways. Systematic kinetic studies (e.g., varying solvents: DMSO vs. THF) and monitoring intermediates via LC-MS can clarify mechanisms. Control experiments with deuterated solvents or isotopic labeling (³H/¹⁴C) provide mechanistic insights .

Q. What strategies optimize the use of 4-butoxy-1,3-benzenediamine in photoactive materials?

- Methodological Answer : Incorporate the compound into donor-acceptor systems for organic photovoltaics. Time-resolved fluorescence spectroscopy measures exciton lifetimes, while transient absorption spectroscopy tracks charge separation efficiency. Compare with structurally similar compounds (e.g., 4-hydroxy or 4-methoxy derivatives) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.